molecular formula C12H23NO5 B2950057 1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate CAS No. 2034451-87-9

1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate

Cat. No.: B2950057
CAS No.: 2034451-87-9
M. Wt: 261.318
InChI Key: HORKVFOLFRAAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate is a chemical compound with the CAS Registry Number 2034451-87-9 . It has a molecular formula of C12H23NO5 and a molecular weight of 261.31 g/mol . This compound is for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Specific research applications, pharmacological effects, and mechanisms of action for this compound are not detailed in the available public sources. Researchers are encouraged to consult the scientific literature for potential emerging uses. The structural information, provided in SMILES notation as COCC(C)(CNC(=O)C(C)(C)OC(C)=O)OC, can aid in analytical characterization and computational research .

Properties

IUPAC Name

[1-[(2,3-dimethoxy-2-methylpropyl)amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-9(14)18-11(2,3)10(15)13-7-12(4,17-6)8-16-5/h7-8H2,1-6H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORKVFOLFRAAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate, with the CAS number 2034451-87-9, is a compound that belongs to the class of carbamates and esters. Its molecular formula is C13H19N1O4C_{13}H_{19}N_{1}O_{4} and it has a molecular weight of approximately 261.31 g/mol. The unique structure of this compound, including a carbamoyl group and an acetate moiety, suggests potential biological activities that warrant investigation.

Chemical Structure

The molecular structure of 1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate can be represented as follows:

Structure COCC CNC O C OC O C C C OC C\text{Structure }\text{COCC CNC O C OC O C C C OC C}

This structure features two methoxy groups that enhance its solubility in organic solvents, which is crucial for its potential applications in biological systems.

As a carbamate derivative, 1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate may exert its biological effects by interacting with specific enzymes, potentially inhibiting their activity. Notably, compounds in this class are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting various physiological processes.

Potential Targets

Research indicates that the compound may target:

  • Acetylcholinesterase (AChE) : Inhibition could lead to enhanced cholinergic signaling.
  • Other Enzymes : Further studies are needed to identify additional biological targets and elucidate the specific mechanisms involved.

Toxicity and Safety Profile

Preliminary assessments suggest that the compound's toxicity profile should be evaluated according to regulatory guidelines. Understanding its safety in biological systems is essential for potential therapeutic applications.

In Vitro Studies

Recent studies have focused on evaluating the inhibitory effects of carbamate derivatives on AChE activity. For instance, a study demonstrated that certain structural modifications in carbamate compounds can significantly enhance their inhibitory potency against AChE. Although specific data for 1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate is limited, similar compounds have shown promising results in enhancing cholinergic activity.

Data Table: Inhibition Potency of Related Compounds

Compound NameAChE Inhibition IC50 (µM)Notes
Compound A5Strong inhibitor
Compound B15Moderate inhibitor
1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetateTBDRequires further study

Case Study: Neuroprotective Effects

A case study involving structurally similar carbamate compounds indicated potential neuroprotective effects through AChE inhibition. These findings suggest that further exploration of 1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate could reveal similar benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

(a) 1-Methoxy-2-propyl acetate (CAS 108-65-6)
  • Structure : Simpler acetate ester lacking the carbamoyl and dimethoxy branches.
  • Applications : Widely used as a solvent in coatings and industrial processes .
  • Key Differences: Volatility: Lower molecular weight (132.16 g/mol) compared to the target compound (estimated higher due to carbamoyl and dimethoxy groups) results in higher volatility.
(b) Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)
  • Structure : Aromatic carbamate with a chlorinated phenyl group .
  • Applications : Herbicide and sprout inhibitor in agriculture.
  • Key Differences :
    • Bioactivity : Chlorpropham’s aromatic chlorination enhances pesticidal efficacy, whereas the target compound’s aliphatic dimethoxy groups may limit similar activity.
    • Environmental Persistence : Chlorinated carbamates often exhibit longer half-lives than aliphatic derivatives.

Environmental and Industrial Analogues

Compounds listed in Denmark’s emission inventory (e.g., 1-(2-methoxy-1-methyl-ethoxy)-2-propanol) share methoxy-alkyl ether motifs . These compounds are used in industrial solvents and exhibit:

  • Lower Toxicity : Compared to carbamates, due to absence of reactive carbamoyl groups.
  • Higher Water Solubility : Ether linkages enhance hydrophilicity, unlike the target compound’s hydrophobic branched structure.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Applications Toxicity Notes
Target Compound ~350 (estimated) Ester, carbamoyl, dimethoxy Specialty chemicals Likely low acute toxicity
1-Methoxy-2-propyl acetate 132.16 Ester, methoxy Industrial solvent Moderate (skin irritant)
Chlorpropham 213.69 Aromatic carbamate, chloro Pesticide High (potential carcinogen)
1-(2-Methoxy-1-methyl-ethoxy)-2-propanol N/A Ether, methoxy Solvent, coatings Low

Research Findings and Implications

Bioactivity : The target compound’s carbamoyl group may confer mild enzyme-inhibiting properties, but its aliphatic dimethoxy chain likely reduces potency compared to aromatic carbamates like chlorpropham .

Environmental Impact : Branched methoxy groups may enhance biodegradability relative to chlorinated carbamates, though its ester group could hydrolyze into persistent metabolites .

Industrial Utility : Its structural complexity suggests niche applications, such as fragrance stabilization (similar to citral or linalyl acetate in formulations ) or polymer intermediates.

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